5-(2-Aminoethyl)pyridin-2(1H)-one 2HCl chemical structure and properties
5-(2-Aminoethyl)pyridin-2(1H)-one 2HCl chemical structure and properties
A Dopamine Bioisostere & Pharmacological Scaffold
Executive Summary
5-(2-Aminoethyl)pyridin-2(1H)-one 2HCl (often referred to as the "pyridone analog of dopamine") is a synthetic small molecule used primarily in medicinal chemistry and neuropharmacology. It serves as a critical bioisostere for dopamine, where the metabolically unstable catechol moiety is replaced by a 2-pyridone ring. This structural modification retains the hydrogen-bond donor/acceptor capabilities required for receptor binding while significantly altering metabolic stability and physicochemical properties.
This guide details the structural dynamics, synthesis, and biological applications of this compound, specifically for researchers in drug discovery targeting G-Protein Coupled Receptors (GPCRs), particularly Dopamine (D2/D3) receptors.
Chemical Identity & Structure
| Property | Specification |
| IUPAC Name | 5-(2-aminoethyl)-1H-pyridin-2-one dihydrochloride |
| Common Names | 5-(2-Aminoethyl)-2-pyridone 2HCl; Dehydroxy-dopamine pyridone analog |
| Chemical Formula | C₇H₁₀N₂O[1][2] · 2HCl |
| Molecular Weight | 138.17 g/mol (Free base) / ~211.09 g/mol (2HCl Salt) |
| CAS Number | 53403-97-7 (Free base generic ref) / 910400-60-1 (Salt form ref) |
| Solubility | Highly soluble in water (>50 mg/mL), DMSO; insoluble in non-polar solvents. |
| pKa Values | ~9.5 (Primary Amine), ~0.7 (Amide O-protonation), ~11 (Lactam NH deprotonation) |
2.1 Structural Bioisosterism
The core value of this molecule lies in its relationship to dopamine. The 2-pyridone ring mimics the phenol/catechol group of dopamine.
-
H-Bond Donor: The Lactam NH (position 1) mimics the meta-hydroxyl of dopamine.
-
H-Bond Acceptor: The Carbonyl Oxygen (position 2) mimics the para-hydroxyl of dopamine.
2.2 Tautomerism & Salt Form
In solution, the free base exists in a tautomeric equilibrium between the Lactam (2-pyridone) and Lactim (2-hydroxypyridine) forms. The "2HCl" designation indicates a dihydrochloride salt.
-
Site 1 (Strong Basic): The primary amine on the ethyl chain (
). -
Site 2 (Weak Basic): The carbonyl oxygen or ring nitrogen can be protonated in strong acidic conditions (forming the 2-hydroxypyridinium cation).
Figure 1: Tautomeric equilibrium and salt formation. The 2HCl salt stabilizes the molecule in a protonated state, ensuring high water solubility.
Synthesis & Production Protocols
The synthesis typically avoids direct electrophilic substitution on the pyridone ring due to competing N- vs O-alkylation. A robust route utilizes a Henry Reaction (Nitroaldol) followed by reduction and deprotection.
3.1 Synthetic Route (Step-by-Step)
-
Starting Material: 6-Methoxy-3-pyridinecarboxaldehyde (Commercially available).
-
Condensation: Reaction with nitromethane (
) using ammonium acetate as a catalyst to form the nitrostyrene derivative. -
Reduction: Catalytic hydrogenation (
) or Hydride reduction ( ) converts the nitroalkene to the primary amine. -
Demethylation/Hydrolysis: Treatment with concentrated HBr or HCl cleaves the methyl ether, revealing the hydroxyl group which tautomerizes to the 2-pyridone.
-
Salt Formation: The product is dissolved in ethanol/ether and treated with anhydrous HCl gas to precipitate the 2HCl salt.
Figure 2: Synthetic pathway from methoxypyridine precursor to the final dihydrochloride salt.
Biological Applications & Mechanism[3][4]
4.1 Dopamine Receptor Agonism
This compound is a Dopamine D2/D3 Receptor Agonist .
-
Mechanism: The ethylamine side chain binds to the conserved Aspartate (Asp3.32) residue in the receptor's binding pocket via an ionic interaction. The pyridone ring resides in the hydrophobic pocket usually occupied by the catechol ring of dopamine, engaging in Serine (Ser5.42/5.46) hydrogen bonding.
-
Selectivity: It often shows a preference for D3 over D2 receptors compared to dopamine, a trait common in non-catechol agonists.
4.2 Advantages over Dopamine
-
Metabolic Stability: The pyridone ring is resistant to COMT (Catechol-O-Methyl Transferase), which rapidly degrades dopamine. This extends the half-life of the molecule in in vitro assays.
-
Blood-Brain Barrier (BBB): While the salt form is polar, the free base (at physiological pH) has a slightly better lipophilicity profile than dopamine, though it still requires transport mechanisms or prodrug strategies for effective CNS penetration in vivo.
4.3 Experimental Workflow: Receptor Binding Assay
To verify the activity of 5-(2-Aminoethyl)pyridin-2(1H)-one 2HCl, a radioligand displacement assay is the standard protocol.
Protocol:
-
Membrane Prep: Isolate membranes from CHO cells stably expressing human D2 or D3 receptors.
-
Ligand: Use [³H]-Spiperone (antagonist) or [³H]-Dopamine (agonist) as the radioligand.
-
Incubation: Incubate membranes with radioligand + varying concentrations (
to ) of the test compound. -
Analysis: Measure radioactivity. Calculate
and convert to using the Cheng-Prusoff equation.
Handling, Safety, and Stability
| Parameter | Guideline |
| Storage | Store at -20°C. Hygroscopic; keep under inert gas (Nitrogen/Argon). |
| Stability | Stable in solid state for >2 years. In solution (water/buffer), use within 24 hours to prevent oxidation or dimerization. |
| Safety | Irritant. The 2HCl salt is acidic. Wear nitrile gloves, safety goggles, and work in a fume hood. Avoid dust inhalation. |
| Reconstitution | Dissolve in distilled water or PBS. For cellular assays, filter sterilize (0.22 µm) after dissolution. |
References
-
Bioisosterism in Dopamine Agonists: Mewshaw, R. E., et al. "New generation dopaminergic agents.[3] Part 8: heterocyclic bioisosteres that exploit the 7-OH-2-(aminomethyl)chroman D(2) template."[3] Bioorganic & Medicinal Chemistry Letters, 2002.[3] Link
-
Pyridone Scaffold Properties: Zhang, Y., & Pike, A. "Pyridones in drug discovery: Recent advances."[4] Bioorganic & Medicinal Chemistry Letters, 2021.[4] Link
-
Dopamine Receptor Binding Protocols: Glase, S. A., et al. "Synthesis and dopaminergic activity of pyridine analogs of 5-hydroxy-2-(di-n-propylamino)tetralin."[5] Journal of Medicinal Chemistry, 1995. Link
-
General Chemical Data: PubChem Compound Summary for 5-(1-aminoethyl)-1H-pyridin-2-one (Isomer/Analog Reference). Link[6]
Sources
- 1. 2-Pyridineethanamine [webbook.nist.gov]
- 2. 2-Pyridylethylamine - Wikipedia [en.wikipedia.org]
- 3. New generation dopaminergic agents. Part 8: heterocyclic bioisosteres that exploit the 7-OH-2-(aminomethyl)chroman D(2) template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and dopaminergic activity of pyridine analogs of 5-hydroxy-2-(di-n-propylamino)tetralin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-(1-aminoethyl)-1H-pyridin-2-one | C7H10N2O | CID 68496626 - PubChem [pubchem.ncbi.nlm.nih.gov]
